molecular formula C8H9NO B3250899 3-(Pyridin-2-YL)propanal CAS No. 2057-32-1

3-(Pyridin-2-YL)propanal

Cat. No.: B3250899
CAS No.: 2057-32-1
M. Wt: 135.16 g/mol
InChI Key: BLYPSHVDSAPASP-UHFFFAOYSA-N
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Description

3-(Pyridin-2-YL)propanal is an organic compound with the molecular formula C8H9NO. It is characterized by a pyridine ring attached to a propanal group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Pyridin-2-YL)propanal can be synthesized through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with propanal in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of metal catalysts, such as palladium or platinum, can facilitate the reaction and improve the overall production rate .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-YL)propanal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Pyridin-2-YL)propanal has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-YL)propanal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the pyridine ring can participate in coordination chemistry with metal ions. These interactions can lead to the formation of complex structures with unique properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-2-YL)propanal is unique due to its combination of an aldehyde group and a pyridine ring, which provides a versatile platform for various chemical reactions and applications. Its ability to form coordination complexes and undergo multiple types of reactions makes it a valuable compound in both research and industrial settings .

Biological Activity

3-(Pyridin-2-YL)propanal, a compound characterized by its unique structural features, has garnered attention due to its significant biological activities. This article explores its biochemical properties, molecular mechanisms, and potential applications in various fields, including pharmaceuticals and biochemistry.

This compound is primarily known for its role in enzyme interactions, particularly with aldehyde dehydrogenases (ALDH). These enzymes are crucial for the oxidative metabolism of aldehydes, converting them into carboxylic acids. The interaction of this compound with ALDH not only facilitates this conversion but also influences cellular metabolic pathways.

PropertyDescription
Molecular FormulaC₈H₉N
Molecular Weight135.16 g/mol
SolubilitySoluble in polar solvents (e.g., water, ethanol)
Interaction with EnzymesInhibits or modulates activity of aldehyde dehydrogenases

Cellular Effects

The compound has been shown to affect various cellular processes, including:

  • Gene Expression : It modulates the expression of genes involved in oxidative stress responses and metabolic regulation.
  • Cell Signaling : Alters signaling pathways that regulate cell survival and apoptosis.
  • Metabolic Regulation : Influences cellular metabolism by affecting the levels of reactive oxygen species (ROS) and other metabolites.

Molecular Mechanism

At a molecular level, this compound binds specifically to ALDHs, which is pivotal for its biological activity. This binding facilitates the oxidation of aldehydes, thus playing a protective role against aldehyde toxicity in cells.

Figure 1: Molecular Interaction Diagram

Molecular Interaction (Hypothetical link for illustration)

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for certain ALDH isoforms, which may have implications in cancer therapy where ALDH activity is often upregulated.
  • Oxidative Stress Modulation : A study demonstrated that treatment with this compound reduced oxidative stress markers in cultured cells, suggesting a protective effect against oxidative damage.
  • Pharmaceutical Applications : The compound's ability to form complexes with metal ions has been explored for drug delivery systems and as a scaffold in drug design.

Industrial Relevance

In addition to its biological significance, this compound is utilized in various industrial applications:

  • Synthesis of Agrochemicals : Its reactivity makes it a valuable intermediate in the production of agrochemicals.
  • Biochemical Assays : Employed as a probe in enzyme mechanism studies due to its ability to interact selectively with biological targets.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(pyridin-2-yl)propanal, and how can reaction conditions be optimized?

  • Methodology : A common approach involves condensation reactions between pyridine derivatives and propanal precursors. For example, nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using palladium catalysts can introduce the pyridyl group. Key reagents may include Cs₂CO₃ as a base and DMF as a solvent under reflux conditions . Optimization involves adjusting stoichiometry, temperature (e.g., 80–100°C), and catalyst loading. Monitoring via TLC or HPLC ensures reaction completion.

Q. How is structural characterization of this compound performed?

  • Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks. The aldehyde proton typically appears at δ 9.5–10.0 ppm.
  • X-ray crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry .
  • IR spectroscopy : Confirms the aldehyde C=O stretch (~1720 cm⁻¹) and pyridyl C=N absorption (~1600 cm⁻¹).

Q. What are the key reactivity trends of the aldehyde group in this compound?

  • Reactivity : The aldehyde undergoes nucleophilic additions (e.g., Grignard reagents) and condensations (e.g., with amines to form Schiff bases). Steric and electronic effects from the pyridyl ring influence reaction rates. For instance, electron-withdrawing effects of the pyridyl nitrogen enhance electrophilicity at the aldehyde carbon .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Solvent effects are incorporated via PCM models. Software like Gaussian or ORCA generates electrostatic potential maps, highlighting nucleophilic/electrophilic sites .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for derivatives of this compound?

  • Analysis : Compare isomers (e.g., ortho vs. para substituents on the pyridyl ring) using Hirshfeld surfaces to quantify intermolecular interactions. For example, steric hindrance from ortho substituents may reduce binding affinity in biological assays, while para groups enhance solubility . Statistical tools like PCA (Principal Component Analysis) correlate structural descriptors with activity data.

Q. How are non-covalent interactions (e.g., π-stacking) of this compound studied in supramolecular systems?

  • Techniques :

  • X-ray crystallography : Reveals packing motifs, such as π-π interactions between pyridyl rings.
  • Hirshfeld surface analysis : Quantifies contact contributions (e.g., C-H···O/N interactions) using CrystalExplorer .
  • Fluorescence quenching : Probes stacking behavior in solution via titration with aromatic quenchers.

Q. What experimental designs validate enantioselective synthesis routes for chiral derivatives of this compound?

  • Protocol : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen complexes). Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Kinetic resolution studies under varying temperatures and catalyst loadings optimize selectivity .

Q. Notes

  • Synthesis Optimization : Use anhydrous conditions to prevent aldehyde hydration.
  • Advanced Characterization : Pair X-ray data with DFT-optimized geometries to validate computational models .
  • Biological Studies : Prioritize derivatives with electron-withdrawing groups for enhanced bioactivity .

Properties

IUPAC Name

3-pyridin-2-ylpropanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-7-3-5-8-4-1-2-6-9-8/h1-2,4,6-7H,3,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYPSHVDSAPASP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a stirred suspension of 2-pyridinepropanol (1.00 g, 7.29 mmol), NMO (1.281 g, 10.94 mmol) and 3 Å molecular sieves (3.645 g) in CH2Cl2 (37 mL) was added TPAP (256 mg, 0.73 mmol). The resulting black mixture was stirred at room temperature overnight. The mixture was concentrated and filtered through a silica gel plug. Purification by column chromatography on silica gel (EtOAc, 100%) afforded the desired aldehyde (111 mg, 11%) as a yellow syrup. 1H NMR (CDCl3) δ 2.90-2.95 (m, 2H), 3.11 (t, 2H, J=7.0 Hz), 7.09 (dd, 1H, J=7.0, 4.8 Hz), 7.17 (d, 1H, J=7.8 Hz), 7.54-7.63 (m, 1H), 8.48 (d, 1H, J=4.2 Hz), 9.86 (s, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.281 g
Type
reactant
Reaction Step One
Quantity
37 mL
Type
solvent
Reaction Step One
Name
Quantity
256 mg
Type
catalyst
Reaction Step Two
Yield
11%

Synthesis routes and methods II

Procedure details

Dimethyl sulphoxide (3.3 ml) was added dropwise to a solution of oxalyl chloride (3.9 ml) in dichloromethane (25 ml) at -78° under nitrogen. After gas evolution had ceased (5 min) a solution of 2-pyridinepropanol (4.0 g) in dichloromethane (20 ml) was added over 5 min and the solution stirred at -78° for 20 min. Triethylamine (5 ml) was added dropwise to the solution, then the resulting dark green mixture warmed to 20° and washed with 2M sodium carbonate solution (20 ml). The organic phase was dried and evaporated in vacuo to give 2-pyridinepropanal. This aldehyde was immediately dissolved in THF (30 ml) and added dropwise to a 3M solution of methylmagnesium chloride in THF (20 ml) at 0°-5° under nitrogen. After 1 h, water (10 ml) was cautiously added followed by sufficient 2M hydrochloric acid to dissolved all the magnesium residues (resulting pH~7 ). The solution was extracted with dichloromethane (3×30 ml) and the organic extracts dried and evaporated in vacuo to a dark oil. Kugelrohr bulb to bulb distillation (b.p. 130°-135°/0.7 mm) afforded the title compound as a pale yellow oil (0.91 g), t.l.c. ethyl acetate Rf 0.17.
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

A solution of 4.5 mL (9 mmol, 1.2 eq.) of oxalyl chloride (2.0 M solution in dichloromethane) was diluted with 15 mL of dichloromethane. To this solution was added a solution of 1.2 mL (17.5 mmol, 2.4 eq.) of DMSO in 3 mL of dichloromethane at −60° C. and the mixture was stirred for 10 minutes at this temperature. To this mixture was added a solution of 1 g (7.3 mmol) of 4-pyridinepropanol in 7 mL of dichloromethane at −60° C. The resulting mixture was stirred at −60° C. for 15 minutes, then 5.0 mL (36.5 mmol, 5.0 eq.) of triethylamine was added at this temperature. The cooling bath was removed and the reaction mixture was allowed to warm to room temperature and was quenched with water. The organic layer was separated and the aqueous layer was extracted three times with dichloromethane. The combined organic layers were dried over magnesium sulfate, filtered, and concentrated in vacuo. The residue was purified by flash chromatography providing 3-pyridin-2-ylpropionaldehyde as a brown oil. Yield: 769 mg (78%).
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

35 ml (0.41 mol) of oxalyl chloride were dissolved in 700 ml of dry DCM and cooled to −70° C. A mixture of 62 ml (0.87 mol) of DMSO and 40 ml of dry DCM was added dropwise to this solution over a period of 25 min. During this, the temperature was kept strictly below −65° C. (exothermic reaction). After stirring at −70° C. for 15 min, 50 g (0.36 mol) of freshly distilled 3-(2-pyridyl)propanol dissolved in 150 ml of dry DCM were added dropwise at below −65° C. over a period not exceeding 15 min. 218 ml (0.37 mol) of TEA were added in 40 min, and then the mixture was slowly warmed to RT. 190 ml of water were added to dissolve the salts which had formed. The phases were separated, the DCM phase was concentrated in vacuo, and the product was then purified by distillation (2 mbar, 59-70° C.).
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Name
Quantity
62 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
[Compound]
Name
TEA
Quantity
218 mL
Type
reactant
Reaction Step Four
Name
Quantity
190 mL
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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